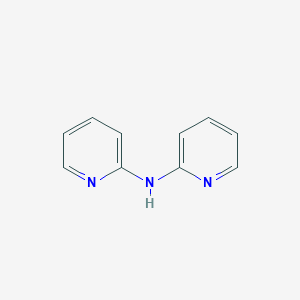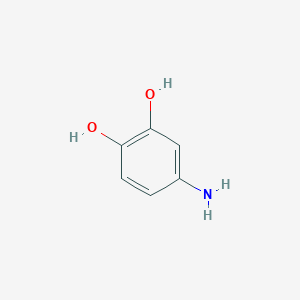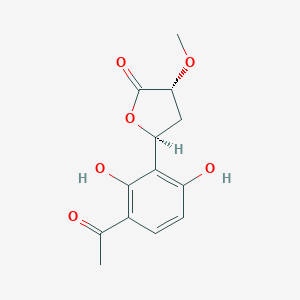![molecular formula C21H16O5 B127522 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde CAS No. 235106-86-2](/img/structure/B127522.png)
3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde is a complex organic compound characterized by the presence of multiple hydroxyl and formyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and reaction monitoring techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield carboxylic acids, while reduction would yield alcohols.
Applications De Recherche Scientifique
3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and formyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylphenylboronic Acid: This compound shares the formyl group but has different substituents on the benzene ring.
4-Formylphenylboronic Acid: Similar to the above, but with the formyl group in a different position.
Uniqueness
What sets 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde apart is the combination of multiple hydroxyl and formyl groups, which provides unique reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
235106-86-2 |
|---|---|
Formule moléculaire |
C21H16O5 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
3-[(5-formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H16O5/c22-11-13-1-7-19(25)17(9-13)21(15-3-5-16(24)6-4-15)18-10-14(12-23)2-8-20(18)26/h1-12,21,24-26H |
Clé InChI |
IPFWHYSIEQXUGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B127439.png)



![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)






![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)


